N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE
Description
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with chloro (Cl) and methyl (Me) groups at positions 5 and 4, respectively. The compound features a morpholinoethyl side chain attached to the benzothiazole nitrogen and a phenylpropanamide moiety. The hydrochloride salt enhances solubility, a common modification for bioactive molecules.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S.ClH/c1-17-19(24)8-9-20-22(17)25-23(30-20)27(12-11-26-13-15-29-16-14-26)21(28)10-7-18-5-3-2-4-6-18;/h2-6,8-9H,7,10-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUMSCWMZDDENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)CCC4=CC=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the morpholine group, and the coupling with the phenylpropanamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified compounds with different functional groups.
Scientific Research Applications
N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and structurally related analogs from the evidence:
Key Research Findings
Benzothiazole vs. Alternative Cores: The benzothiazole core in the target compound may enhance binding affinity to specific biological targets (e.g., kinases or proteases) compared to simpler phenylpropanamide or benzamide derivatives .
The morpholinoethyl group enhances aqueous solubility, a critical advantage over bulkier substituents like benzhydryl (Compound 5) or cyclohexyl (349089-32-3) .
Functional Group Contributions: Hydroxamic acids (e.g., Compound 8) exhibit antioxidant activity via radical scavenging (DPPH assays), a property absent in the target compound due to its lack of hydroxyl groups .
Pharmacokinetic Considerations: Morpholine-containing compounds (e.g., the target) are often associated with improved solubility and bioavailability compared to analogs with non-polar substituents .
Limitations of Available Data
- No direct pharmacological or kinetic data for the target compound are provided in the evidence; comparisons are based on structural analogs.
Biological Activity
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride (CAS No. 1105188-47-3) is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a benzothiazole moiety, a morpholine group, and a phenylpropanamide framework. The presence of chlorine and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClN₃S |
| Molecular Weight | 269.79 g/mol |
| CAS Number | 1105188-47-3 |
| Purity | ≥95% |
Research indicates that compounds containing benzothiazole derivatives often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific mechanisms of action for this compound are not fully elucidated but may involve:
- Inhibition of Kinases : Similar compounds have shown inhibition of Src family kinases (SFKs), which are crucial in cancer progression and cellular signaling pathways .
- Antimicrobial Activity : Benzothiazole derivatives are known for their antimicrobial properties, potentially making this compound effective against various pathogens .
Anticancer Activity
A study evaluating the anticancer properties of related benzothiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest. While specific data on the hydrochloride variant is limited, similar structural analogs have shown promising results in preclinical models.
Antimicrobial Efficacy
In vitro studies have indicated that benzothiazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis could be a contributing factor to its efficacy .
Case Studies
- Case Study on Anticancer Effects :
- Case Study on Antimicrobial Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
